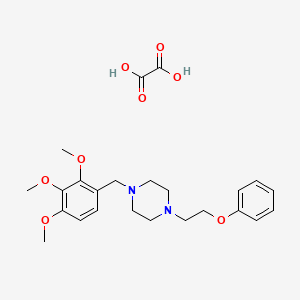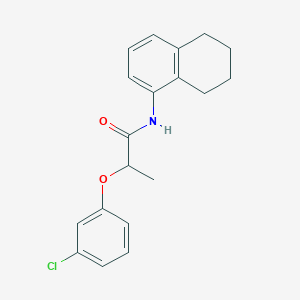
1-(2-phenoxyethyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate
Übersicht
Beschreibung
1-(2-phenoxyethyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PEPB and is synthesized using specific methods.
Wissenschaftliche Forschungsanwendungen
PEPB has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, PEPB has been shown to act as a selective serotonin receptor agonist, which may have implications for the treatment of depression and anxiety disorders. In cancer research, PEPB has been shown to inhibit the growth of certain cancer cell lines, making it a potential candidate for further development as an anticancer agent. In drug discovery, PEPB has been used as a scaffold for the development of new compounds with improved pharmacological properties.
Wirkmechanismus
The mechanism of action of PEPB is complex and not fully understood. However, it is known to interact with specific receptors and enzymes in the body, leading to various physiological effects. PEPB has been shown to act as a serotonin receptor agonist, which may be responsible for its antidepressant and anxiolytic effects. It has also been shown to inhibit the activity of specific enzymes involved in cancer cell proliferation, leading to its potential anticancer activity.
Biochemical and Physiological Effects:
PEPB has been shown to have various biochemical and physiological effects, depending on the specific application. In neuroscience, PEPB has been shown to increase serotonin levels in the brain, leading to its potential use as an antidepressant and anxiolytic agent. In cancer research, PEPB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. PEPB has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in various disease states.
Vorteile Und Einschränkungen Für Laborexperimente
PEPB has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it suitable for large-scale studies. It also has a well-defined chemical structure, making it easy to modify and optimize for specific applications. However, PEPB also has some limitations. It has low solubility in water, which may limit its use in certain experiments. It also has some potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for research on PEPB. One potential direction is the development of new compounds based on the PEPB scaffold with improved pharmacological properties. Another direction is the investigation of the potential use of PEPB in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of PEPB and its potential applications in various fields.
Conclusion:
In conclusion, PEPB is a chemical compound with significant potential for various scientific research applications. Its well-defined chemical structure and potential pharmacological properties make it a promising candidate for drug discovery and development. Further research is needed to fully understand the mechanism of action of PEPB and its potential applications in various fields.
Eigenschaften
IUPAC Name |
oxalic acid;1-(2-phenoxyethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4.C2H2O4/c1-25-20-10-9-18(21(26-2)22(20)27-3)17-24-13-11-23(12-14-24)15-16-28-19-7-5-4-6-8-19;3-1(4)2(5)6/h4-10H,11-17H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCITWPDRQPWRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CCOC3=CC=CC=C3)OC)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-allyl-N-[2-(2-chloro-5-methylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4073959.png)

![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B4073963.png)
![N-(4-acetylphenyl)-2-{[5-(1-adamantyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4073979.png)
![1-[4-(4-biphenylyloxy)butyl]piperazine oxalate](/img/structure/B4073984.png)
![1-[3-(4-tert-butylphenoxy)propyl]piperazine oxalate](/img/structure/B4073987.png)
![N-[2-(acetylamino)phenyl]-2-(4-nitrophenyl)propanamide](/img/structure/B4073988.png)
![ethyl 1-{[(4-nitrophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4074003.png)
![2-chloro-N-{2-methoxy-4-[(3-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B4074006.png)

![2-{[5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4074020.png)
methanone](/img/structure/B4074022.png)
![1-[4-(2-fluorophenoxy)butyl]piperazine oxalate](/img/structure/B4074023.png)
![3-(3-bromophenyl)-5-[(2-chloro-4-nitrophenyl)thio]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4074029.png)